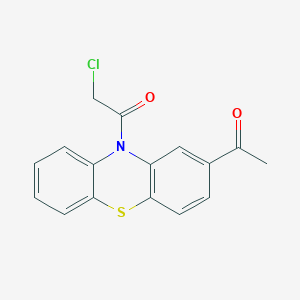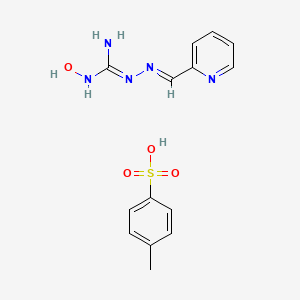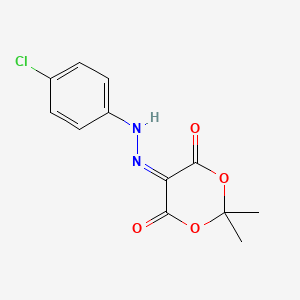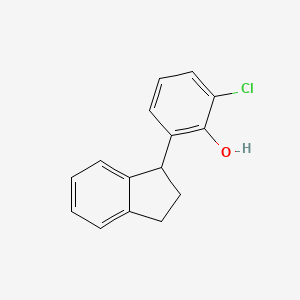
2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol is an organic compound that belongs to the class of phenols It features a chloro substituent at the second position and an indanyl group at the sixth position of the phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorophenol with 2,3-dihydro-1H-indene in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is isolated through distillation or crystallization, followed by drying and packaging.
化学反应分析
Types of Reactions
2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of 6-(2,3-dihydro-1H-inden-1-yl)phenol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include quinones, reduced phenols, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The chloro substituent and indanyl group contribute to the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
- 2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)aniline
- 2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)thiophenol
- 2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)benzoic acid
Uniqueness
2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol is unique due to the presence of both a chloro substituent and an indanyl group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The indanyl group enhances the compound’s stability and lipophilicity, while the chloro substituent provides a site for further chemical modifications.
属性
CAS 编号 |
86763-42-0 |
|---|---|
分子式 |
C15H13ClO |
分子量 |
244.71 g/mol |
IUPAC 名称 |
2-chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol |
InChI |
InChI=1S/C15H13ClO/c16-14-7-3-6-13(15(14)17)12-9-8-10-4-1-2-5-11(10)12/h1-7,12,17H,8-9H2 |
InChI 键 |
WUOCZVQJBZTGCK-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2C1C3=C(C(=CC=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B14423254.png)
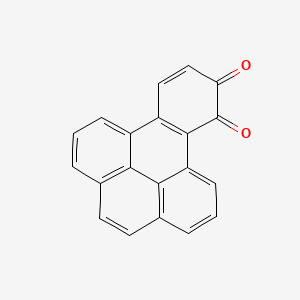
![N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14423267.png)
![1h-Benzo[de]thiazolo[4,5-g]quinoline](/img/structure/B14423270.png)

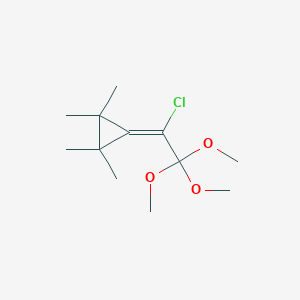
![Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14423279.png)

